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Compound of Interest

2-Methoxy-5-
Compound Name:

[(propylamino)methyllphenol
CAS No.: 51728-06-4

Cat. No.: B3269806

Get Quote

Executive Summary

This guide analyzes the critical structure-activity relationship (SAR) differences between the 5-
substituted regioisomer (2-Methoxy-5-[(propylamino)methyl]phenol) and the 4-substituted
bioactive vanilloids (e.g., Capsaicin, N-propylvanillylamine).

» Vanilloids (4-Substituted): Characterized by a 4-hydroxy-3-methoxybenzyl group, these
compounds are potent agonists of the TRPV1 (Transient Receptor Potential Vanilloid 1) ion
channel, eliciting calcium influx and nociceptive signaling.

o 5-Substituted Isomer: By shifting the alkyl-amine tail to the 5-position (meta to the phenol
hydroxyl), the molecule loses the critical spatial alignment required for TRPV1 activation.
This compound serves primarily as a negative control or structural probe to define the steric
boundaries of the vanilloid binding pocket.

Structural & Mechanistic Comparison
Chemical Architecture
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The defining difference lies in the substitution pattern on the phenol ring relative to the hydroxyl

group (Position 1) and methoxy group (Position 2).

5-Substituted Isomer

Feature Vanilloids (Bioactive) _
(Probe/lnactive)
2-Methoxy-4- 2-Methoxy-5-
IUPAC Name
[(alkylamino)methyl]phenol [(propylamino)methyl]phenol
Tail Position Position 4 (Para to OH) Position 5 (Meta to OH)
Linear alignment of Head (H- ) ]
Pharmacophore Kinked/Angled alignment.

bond) & Tail (Lipophilic).

Key Interaction

Tail extends into the

hydrophobic channel cleft.

Tail sterically clashes with
channel wall (likely residues
Y511/S512).

Bioactivity

Potent TRPV1 Agonist (

nM).

Weak/Inactive (

M) or Antagonist.

Mechanism of Action (TRPV1 Activation)

Vanilloids: The 4-substituted tail allows the vanillyl headgroup to dock deeply into the
intracellular pocket of TRPV1, forming hydrogen bonds with Tyr511 and Ser512. This induces a

conformational change in the S4-S5 linker, opening the cation channel pore.

5-Substituted Isomer: The shift to position 5 disrupts this "lock-and-key" mechanism. The

lipophilic tail is misaligned, preventing the vanillyl head from reaching the critical hydrogen-

bonding residues. Consequently, the channel remains in the closed state, or the molecule may

bind superficially, acting as a competitive antagonist without efficacy.

Experimental Protocols for Bioactivity Verification

To experimentally validate the inactivity of the 5-isomer compared to vanilloids, the following

self-validating protocols are recommended.

Ratiometric Calcium Imaging (Fura-2 AM)
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Objective: Quantify intracellular calcium influx (

) upon ligand application.

e Cell Preparation:
o Culture HEK293 cells stably expressing human TRPV1 (hTRPV1-HEK293).
o Seed on poly-D-lysine coated glass coverslips (density:
cells/mL).
e Dye Loading:
o Incubate cells with 4

M Fura-2 AM and 0.02% Pluronic F-127 in Calcium Buffer (140 mM NaCl, 5 mM KCI, 2
mM CaCl

, 10 MM HEPES, pH 7.4) for 45 min at 37°C.

o Wash 3x with Calcium Buffer to remove extracellular dye.
e Agonist Application:
o Control: Apply Capsaicin (1
M). Expect rapid fluorescence ratio (
) increase.
o Test: Apply 2-Methoxy-5-[(propylamino)methyl]phenol (10
M - 100
M).
o Data Acquisition:

o Monitor fluorescence at 340 nm and 380 nm excitation (510 nm emission).
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o Validation: Apply lonomycin (5

M) at the end to verify cell viability and max fluorescence.

Whole-Cell Patch Clamp Electrophysiology

Objective: Measure transmembrane currents to detect channel opening kinetics.
e Setup:

o Rig: Axopatch 200B amplifier, Digidata 1440A digitizer.

o Pipette Solution: 140 mM CsClI, 10 mM EGTA, 10 mM HEPES (pH 7.2).

o Bath Solution: Standard Tyrode’s solution.
e Protocol:

Establish G

[e]

seal and break-in (Whole-cell configuration).

o Hold potential at -60 mV.
o Perfuse Test Compound for 10s.
o Washout for 30s.
o Perfuse Capsaicin (1
M) as positive control.
e Analysis:

o Compare current density (pA/pF). The 5-isomer should elicit negligible current compared
to the vanilloid control.

Visualization & Pathway Logic
Structural Logic & Signaling Pathway
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The diagram below illustrates the divergence in signaling between the active Vanilloid scaffold

and the inactive 5-isomer.
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Caption: Comparative pathway showing the activation failure of the 5-isomer due to steric
incompatibility with the TRPV1 binding pocket.

Comparative Data Summary

The following table summarizes the expected bioactivity profile based on established SAR
literature for vanilloids.

N-Propylvanillylamine (4- 2-Methoxy-5-
Parameter _

Sub) [(propylamino)methyl]phenol
Relative Potency 1.0 (Reference) < 0.01 (Negligible)
Binding Affinity ( Low (

High (nM range)
) M range)
Primary Effect Agonist (Activator) Null / Weak Antagonist
Clinical Utility Analgesic precursor / Probe Negative Control / SAR Study
Toxicity (Pungency) Moderate Low / Non-pungent
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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Contact our Ph.D. Support Team for a compatibility check
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